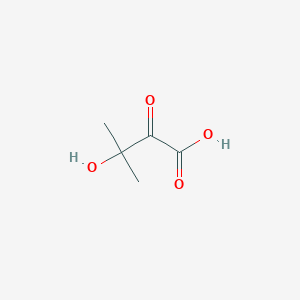

3-Hydroxy-3-methyl-2-oxobutanoic acid

Description

Contextual Significance in Metabolic Biochemistry Research

The compound is a substrate for the enzyme ketol-acid reductoisomerase (KARI), which catalyzes a key two-step reaction involving an alkyl migration followed by a reduction. nih.govebi.ac.uk The study of this enzyme and its interaction with 3-hydroxy-3-methyl-2-oxobutanoic acid is crucial for understanding the regulation of BCAA synthesis.

Furthermore, aberrant BCAA metabolism has been linked to several metabolic disorders, including type 2 diabetes, obesity, and cardiovascular disease. mdpi.commdpi.com Consequently, intermediates in the BCAA metabolic pathway, such as this compound, are of great interest to researchers for their potential role as biomarkers and for understanding the pathophysiology of these conditions. nih.gov The catabolism of BCAAs is a complex process, and understanding the role of each intermediate is vital for a complete picture of metabolic regulation. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories:

Enzyme Kinetics and Mechanism: A significant area of research has focused on the enzyme ketol-acid reductoisomerase (KARI), for which this compound is a substrate. nih.govnih.gov Studies have investigated the steady-state kinetics of KARI, its metal ion requirements, and the mechanism of the reactions it catalyzes. nih.gov This research is fundamental to understanding the enzymatic regulation of BCAA biosynthesis.

Metabolic Pathway Analysis: The compound is a key metabolite in the valine, leucine (B10760876), and isoleucine biosynthesis pathways. wikipedia.orggenome.jp Research in this area aims to elucidate the intricate steps and regulatory points of these pathways. The enzymatic synthesis of related compounds, such as 3-hydroxyacyl-CoAs, is also an active area of investigation to better understand BCAA catabolism. nih.gov

Biomarker Discovery: There is a growing interest in the role of BCAA metabolites as biomarkers for metabolic diseases. nih.gov Elevated levels of BCAAs and their metabolic byproducts have been associated with insulin (B600854) resistance and type 2 diabetes. mdpi.com Research is ongoing to determine if this compound or related compounds could serve as predictive biomarkers for these conditions.

Chemical Synthesis: The synthesis of this compound and its analogs is another important research trajectory. researchgate.net These synthetic compounds are essential tools for in vitro and in vivo studies of metabolic pathways and enzyme mechanisms. The development of efficient and stereoselective synthesis methods is crucial for advancing research in this field. researchgate.net

Synonyms and Nomenclature in Scholarly Literature

In scholarly literature, this compound is referred to by several names. The compound's IUPAC name is this compound. nih.gov Its conjugate base is 3-hydroxy-3-methyl-2-oxobutanoate. ebi.ac.uk The following table provides a list of its common synonyms and identifiers. genome.jpnih.govebi.ac.ukweizmann.ac.iliarc.fr

| Name Type | Name |

| IUPAC Name | This compound |

| Synonym | 2-Oxo-3-hydroxyisovalerate |

| Synonym | 3-Hydroxy-3-methyl-2-oxobutanoate |

| Synonym | 2-oxo-3-hydroxyisovaleric acid |

| ChEBI ID | CHEBI:17667 |

| KEGG Compound ID | C04181 |

| PubChem CID | 440248 |

Structure

2D Structure

Properties

IUPAC Name |

3-hydroxy-3-methyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(2,9)3(6)4(7)8/h9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOPJXBPONYBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331480 | |

| Record name | 3-Hydroxy-3-methyl-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6546-31-2 | |

| Record name | 3-Hydroxy-3-methyl-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathway Research of 3 Hydroxy 3 Methyl 2 Oxobutanoic Acid

Role as a Key Intermediate in Branched-Chain Amino Acid Biosynthesis

3-Hydroxy-3-methyl-2-oxobutanoic acid is a pivotal intermediate in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine (B10760876), and isoleucine. ebi.ac.uknih.govgenome.jp This metabolic pathway is crucial for organisms such as bacteria, fungi, and plants, as these amino acids are fundamental building blocks for proteins. researchgate.netnih.govresearchgate.net The biosynthesis of all three BCAAs shares a common set of enzymes in their initial steps, underscoring the central role of intermediates like this compound. nih.govresearchgate.net

The pathway initiates with the condensation of pyruvate (B1213749), a product of glycolysis. The enzyme acetohydroxyacid synthase (AHAS) catalyzes the formation of either α-acetolactate (in the valine and leucine pathways) or α-aceto-α-hydroxybutyrate (in the isoleucine pathway). ebi.ac.ukuq.edu.aunih.gov Subsequently, the enzyme ketol-acid reductoisomerase (KARI) facilitates a two-step reaction involving an alkyl migration and an NADPH-dependent reduction. nih.govebi.ac.ukproteopedia.org It is in this critical stage that this compound emerges as a key, albeit transient, intermediate. nih.govnih.govnih.gov Specifically, the reductase activity of KARI acts upon 3-hydroxy-3-methyl-2-ketobutyrate in the valine pathway and 3-hydroxy-3-ethyl-2-ketobutyrate in the isoleucine pathway. nih.gov

Valine Biosynthesis Pathway Investigations

In the biosynthesis of valine, the journey begins with the condensation of two pyruvate molecules, a reaction catalyzed by acetohydroxyacid synthase (AHAS). uq.edu.aursc.org This enzymatic step yields (S)-α-acetolactate. rsc.org The subsequent and crucial conversion is mediated by the bifunctional enzyme ketol-acid reductoisomerase (KARI). nih.govproteopedia.org

Research has shown that KARI catalyzes two distinct reactions at a single active site: an isomerization involving an alkyl migration followed by an NADPH-dependent reduction of the resulting 2-ketoacid. nih.gov During this process, (S)-α-acetolactate is converted to (R)-2,3-dihydroxy-isovalerate. researchgate.net Investigations into the stereochemistry of this transformation have revealed that the methyl group transfer occurs to the re face of the trigonal center at C-3 of α-acetolactate. nih.gov Studies on KARI from various organisms, including Escherichia coli and Mycobacterium tuberculosis, have highlighted the enzyme's dependence on divalent metal ions like Mg²⁺ and the coenzyme NADPH for its activity. nih.govnih.gov The reductase component of KARI is relatively non-specific and can act on various 2-ketoacids. nih.gov

Leucine Biosynthesis Pathway Studies

The biosynthesis of leucine shares its initial steps with the valine pathway, utilizing the same enzymatic machinery to produce α-ketoisovalerate. researchgate.net From this branch point, the pathway to leucine diverges and is initiated by the enzyme α-isopropylmalate synthase. This enzyme catalyzes the condensation of α-ketoisovalerate with acetyl-CoA.

While this compound is not a direct intermediate in the dedicated leucine synthesis branch, its formation is a prerequisite for the synthesis of the precursor α-ketoisovalerate. Therefore, the regulation and flux through the initial common pathway directly impact the availability of substrate for leucine biosynthesis. Studies on the catabolism of leucine have identified various intermediates, but the anabolic pathway relies on the intermediates generated in the shared BCAA synthesis pathway. nih.govresearchgate.netnih.govcaldic.com

Isoleucine Biosynthesis Pathway Research

The biosynthesis of isoleucine commences with the condensation of pyruvate and α-ketobutyrate, catalyzed by acetohydroxyacid synthase (AHAS). mdpi.comnih.gov This reaction forms α-aceto-α-hydroxybutyrate. rsc.org Similar to the valine pathway, the subsequent step is orchestrated by ketol-acid reductoisomerase (KARI).

KARI facilitates the conversion of α-aceto-α-hydroxybutyrate to (2R,3R)-2,3-dihydroxy-3-methylvalerate. researchgate.net This reaction also proceeds through a two-step mechanism involving an isomerization and a reduction, where 3-hydroxy-3-ethyl-2-ketobutyrate serves as the intermediate upon which the reductase activity of KARI acts. nih.gov The substrate specificity of KARI allows it to act on both the precursor for valine/leucine and the precursor for isoleucine, highlighting its central role in the branched-chain amino acid network.

Precursors and Metabolic Flux Analysis

The biosynthesis of this compound is intrinsically linked to the central carbon metabolism, with pyruvate serving as the primary precursor. Metabolic flux analysis studies are crucial in understanding the distribution of carbon through these interconnected pathways and the efficiency of branched-chain amino acid production.

Pyruvate Condensation Mechanisms

The initial and rate-limiting step in the biosynthesis of branched-chain amino acids is the condensation of pyruvate, catalyzed by acetohydroxyacid synthase (AHAS). ebi.ac.ukuq.edu.aunih.gov This thiamin pyrophosphate (ThDP)-dependent enzyme facilitates the condensation of two pyruvate molecules to form α-acetolactate in the valine and leucine pathways. ebi.ac.ukplos.org

The mechanism involves the decarboxylation of the first pyruvate molecule and the formation of a hydroxyethyl-ThDP intermediate. tau.ac.il This intermediate then acts as a nucleophile, attacking the carbonyl carbon of a second pyruvate molecule to form α-acetolactate. ebi.ac.uktau.ac.il The reaction is stereospecific, producing the (S)-enantiomer of α-acetolactate. ebi.ac.uk Crystal structure analyses of AHAS have provided insights into the active site and the roles of cofactors like FAD and a divalent metal ion in catalysis. uq.edu.au The enzyme's mechanism ensures the suppression of alternative reactions of the highly reactive hydroxyethyl-ThDP intermediate. nih.gov

Equilibrium with 2-Acetolactate (B3167203)

The conversion between 2-acetolactate and this compound is a key step catalyzed by ketol-acid reductoisomerase (KARI). weizmann.ac.il Research has shown that the isomerization reaction, which forms the 2-ketoacid intermediate (this compound), has a highly unfavorable equilibrium constant. nih.gov This implies that in the absence of the subsequent reduction step, the reaction would strongly favor the reactant, 2-acetolactate.

Enzymes in Branched-Chain Amino Acid Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetohydroxyacid synthase | AHAS | Catalyzes the condensation of pyruvate molecules. |

| Ketol-acid reductoisomerase | KARI | Catalyzes the isomerization and reduction of acetohydroxy acids. |

| Dihydroxyacid dehydratase | DHAD | Dehydrates the dihydroxy acid intermediates. |

Intermediates in Branched-Chain Amino Acid Biosynthesis

| Intermediate | Pathway(s) |

|---|---|

| Pyruvate | Valine, Leucine, Isoleucine |

| α-Ketobutyrate | Isoleucine |

| α-Acetolactate | Valine, Leucine |

| α-Aceto-α-hydroxybutyrate | Isoleucine |

| This compound | Valine, Leucine |

| 3-Hydroxy-3-ethyl-2-ketobutyrate | Isoleucine |

| α-Ketoisovalerate | Valine, Leucine |

| (R)-2,3-Dihydroxy-isovalerate | Valine, Leucine |

Catabolism and Degradation Pathway Studies

This compound, a tertiary alpha-hydroxy ketone, is a 2-oxo monocarboxylic acid that participates in various metabolic pathways. nih.govebi.ac.uk Its degradation is crucial for cellular homeostasis and the synthesis of other essential molecules. Research into its catabolism has revealed connections to the metabolism of other key keto acids.

The catabolism of this compound is intrinsically linked to the biosynthesis of branched-chain amino acids (BCAAs) like valine and leucine. In these pathways, it serves as an intermediate that can be converted to other α-keto acids. For instance, it is related to 3-methyl-2-oxobutanoic acid (also known as α-ketoisovalerate), a direct precursor in valine and leucine synthesis. nih.gov The enzymatic reactions governing these conversions are central to the regulation of BCAA pools within the cell.

Key research findings indicate that this compound is a node in metabolic networks, connecting different pathways through its conversion capabilities. The enzymes involved in these transformations, such as reductoisomerases and dehydrogenases, facilitate the modification of its structure to produce other essential α-keto acid intermediates.

| Metabolic Pathway | Related α-Keto Acid | Key Enzyme Family | Significance |

|---|---|---|---|

| Valine and Leucine Biosynthesis | 3-Methyl-2-oxobutanoic acid (α-Ketoisovalerate) | Reductoisomerases, Dehydrogenases | Serves as a precursor for BCAA synthesis. nih.gov |

| Pantothenate Biosynthesis | (R)-Pantoate (via 3-methyl-2-oxobutanoate) | Hydroxymethyltransferase | Provides the carbon skeleton for Coenzyme A synthesis. uniprot.org |

This compound is classified as a 2-oxo monocarboxylic acid and its metabolism is a component of the broader 2-oxocarboxylic acid metabolic network. ebi.ac.ukgenome.jp This network is fundamental for both anabolic and catabolic processes in organisms. The compound's involvement is highlighted by its position in pathways such as valine, leucine, and isoleucine biosynthesis. genome.jp

Metabolic databases like KEGG identify this compound (under the name 2-Oxo-3-hydroxyisovalerate) as a participant in 2-oxocarboxylic acid metabolism. genome.jp This linkage underscores its role in central carbon metabolism, where it can be channeled towards amino acid synthesis or other biosynthetic routes. The degradation and transformation of such keto acids are critical for maintaining the metabolic flexibility of the cell.

Involvement in Microbial Metabolic Systems Research

Microorganisms utilize a diverse array of metabolic pathways to thrive in various environments. This compound and its close structural relatives have been identified as key metabolites in several microbial systems, where they play roles in primary and secondary metabolism.

This compound is a known metabolite found in or produced by Escherichia coli. nih.gov It is recognized as part of the E. coli metabolome. nih.govebi.ac.uk Within this bacterium, the compound is an intermediate in the biosynthesis of branched-chain amino acids. ebi.ac.uknih.gov The pathways for BCAA synthesis are well-characterized in E. coli and are subject to tight regulation through feedback inhibition to control the levels of intermediates like this compound.

In the yeast Saccharomyces cerevisiae, metabolites structurally similar to this compound are involved in essential biosynthetic pathways. Specifically, the related compound 3-methyl-2-oxobutanoate (B1236294) is a substrate for the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase (encoded by the ECM31 gene), which is a key step in the biosynthesis of pantothenic acid (Vitamin B5). uniprot.org While distinct, this demonstrates the role of similar α-keto acids in the yeast's metabolic network. Metabolic engineering studies in S. cerevisiae have also explored the synthesis of related hydroxy-acid compounds, indicating the yeast's capacity to process such molecules. nih.gov

Pseudomonas aeruginosa is a metabolically versatile bacterium known for producing a wide range of secondary metabolites. Its metabolism involves various fatty acids and their derivatives, including 3-hydroxy fatty acids, which are precursors for lipopolysaccharides and the synthesis of rhamnolipids. nih.gov The biosynthesis of quorum-sensing signal molecules, specifically 4-hydroxy-2-alkylquinolines (HAQs), involves the condensation of anthranilic acid with β-keto fatty acids. researchgate.net While direct studies detailing the specific role or catabolism of this compound in P. aeruginosa are not extensively documented, the organism's robust capacity for processing structurally related hydroxy and keto acids is well-established in its primary and secondary metabolic pathways. nih.govresearchgate.net

| Microorganism | Metabolic Involvement | Key Findings | References |

|---|---|---|---|

| Escherichia coli | Branched-Chain Amino Acid (BCAA) Biosynthesis | Identified as an endogenous metabolite and an intermediate in the valine and leucine synthesis pathways. | nih.govebi.ac.uknih.gov |

| Saccharomyces cerevisiae | Pantothenic Acid Biosynthesis (via related keto acid) | The related compound 3-methyl-2-oxobutanoate is a substrate in the synthesis of pantothenate. | uniprot.org |

| Pseudomonas aeruginosa | General Keto and Hydroxy Acid Metabolism | Metabolizes various 3-hydroxy fatty acids for rhamnolipid synthesis and uses β-keto fatty acids for quorum-sensing molecule production. | nih.govresearchgate.net |

Investigations in Mycobacterium tuberculosis

The biosynthesis of this compound, also known as 2-acetolactate in its conjugate base form, is a critical metabolic step in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. This compound is a key intermediate in the de novo synthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for the bacterium's growth and survival. nih.gov The pathway is considered a prime target for the development of new antituberculosis agents because it is vital for the pathogen but absent in humans. nih.govoup.com

The synthesis is catalyzed by the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). oup.comnih.gov This enzyme facilitates the condensation of two molecules of pyruvate to form 2-acetolactate, the first common step in the biosynthesis of valine and leucine. uniprot.org The Mtb genome contains genes for several AHAS catalytic subunits (ilvB1, ilvB2, ilvG, ilvX) and one regulatory subunit (ilvN), indicating the importance and complexity of BCAA synthesis in this organism. nih.gov Studies have confirmed that these genes are expressed during in vitro growth and that the resulting enzymes, particularly IlvB1 and IlvG, exhibit AHAS activity. nih.gov

Research has shown that the expression of these AHAS genes is regulated based on the physiological state of the bacterium. For instance, the upregulation of ilvB2 and ilvG has been observed in conditions that mimic the host environment, such as acid stress, hypoxia, and during the stationary phase of growth. nih.gov This suggests that AHAS enzymes are not only crucial for general growth but also play a specific role in the metabolism and survival of Mtb during infection and persistence. nih.gov The essentiality of this pathway is underscored by findings that leucine auxotrophs of Mycobacterium bovis (BCG) show a reduced ability to survive in host tissues, supporting the idea that inhibitors of this pathway could serve as effective antituberculosis drugs. nih.govoup.com

| Enzyme | Gene(s) | Function in Mtb | Significance |

| Acetohydroxyacid Synthase (AHAS) | ilvB1, ilvB2, ilvG, ilvX, ilvN | Catalyzes the formation of 2-acetolactate from pyruvate. | Essential first step for valine and leucine biosynthesis; crucial for Mtb survival and persistence. nih.govnih.gov |

Research on Metabolic Interconnection with Other Biomolecules

This compound serves as a crucial node, connecting central carbon metabolism with the synthesis of essential amino acids and potentially other metabolic routes. Its primary and most direct interconnection is with the biosynthesis of branched-chain amino acids.

Valine and Leucine Biosynthesis: As the product of the AHAS-catalyzed condensation of two pyruvate molecules, 2-acetolactate is the direct precursor for the synthesis of both valine and leucine. oup.comuniprot.org A subsequent series of enzymatic reactions converts 2-acetolactate into ketoisovalerate, which is the final precursor for valine and the starting point for the leucine synthesis pathway. nih.govoup.com

Isoleucine Biosynthesis: The AHAS enzyme in Mtb is also involved in the first step of isoleucine biosynthesis. In this reaction, it catalyzes the condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate. nih.govuniprot.org This demonstrates the compound's metabolic link to all three essential branched-chain amino acids.

Central Carbon and Energy Metabolism: The synthesis of this compound begins with pyruvate, a key product of glycolysis. This places its formation at the crossroads of carbohydrate breakdown and anabolic pathways. The degradation of the resulting BCAAs can, in turn, feed back into central metabolism. For instance, catabolism of BCAAs can produce propionyl-CoA, which in Mtb is metabolized through pathways like the methylcitrate cycle, a crucial pathway for utilizing host-derived fatty acids and cholesterol. embopress.org

Catabolic Pathways: In some bacteria, AHAS can also function in a catabolic capacity, channeling pyruvate through 2-acetolactate towards the production of 2,3-butanediol. microbiologyresearch.org While this role is well-established in other bacteria, its significance in Mtb physiology is an area of ongoing investigation. nih.gov This potential dual function highlights another layer of metabolic interconnection.

The table below summarizes the key metabolic links of this compound.

| Interconnected Biomolecule/Pathway | Nature of Connection | Key Precursor(s) | Key Product(s) |

| Valine Biosynthesis | Direct Precursor | Pyruvate | 2,3-dihydroxy-isovalerate |

| Leucine Biosynthesis | Indirect Precursor | Pyruvate | 2-isopropylmalate |

| Isoleucine Biosynthesis | Analogous Intermediate Pathway | Pyruvate, 2-ketobutyrate | 2-aceto-2-hydroxybutyrate |

| Methylcitrate Cycle | Linked via BCAA degradation | Propionyl-CoA (from BCAA catabolism) | Pyruvate, Succinate |

Enzymatic Interactions and Kinetic Studies

Enzyme Substrate Specificity Research

The enzymatic interactions involving 3-hydroxy-3-methyl-2-oxobutanoic acid are characterized by a high degree of substrate specificity, a cornerstone of its role in metabolic pathways. Research has shown that the stereochemistry of the compound is critical for enzyme recognition and binding. In the context of branched-chain amino acid (BCAA) biosynthesis, enzymes demonstrate a pronounced specificity for the (2S)-isomer of related α-hydroxy-α-keto acid intermediates. This stereospecificity ensures the correct formation of downstream products essential for cellular function.

Studies on enzymes that interact with analogous structures further underscore this principle. For instance, research into 3-hydroxy-3-methylglutaryl-CoA reductase revealed that the enzyme is stereospecific for the (3S) diastereomer of its substrate, 3-hydroxy-3-methylglutaryl-CoA. nih.gov This high level of specificity is a common theme in the enzymatic systems that process these types of hydroxy acid compounds, ensuring precise metabolic control.

Characterization of Enzymes Interacting with this compound

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine (B1217682) pyrophosphate (ThDP)-dependent enzyme that initiates the biosynthesis of branched-chain amino acids. researchgate.net It is classified under EC number 2.2.1.6. wikipedia.org While ALS does not directly use this compound as a substrate, it is fundamentally linked to its formation by catalyzing the production of its immediate precursor.

The primary function of ALS is the condensation of two molecules of pyruvate (B1213749) to form (S)-2-acetolactate and carbon dioxide. enzyme-database.orgebi.ac.uk Alternatively, it can catalyze the condensation of one molecule of pyruvate with one molecule of 2-oxobutanoate (B1229078) to produce (S)-2-aceto-2-hydroxybutyrate, a step in isoleucine biosynthesis. researchgate.netenzyme-database.org The mechanism is initiated by the deprotonation of the ThDP cofactor, which then attacks a pyruvate molecule. ebi.ac.uk Following decarboxylation, the resulting intermediate attacks a second pyruvate molecule to form the product, (S)-2-acetolactate. ebi.ac.uk This product, (S)-2-acetolactate, serves as the direct substrate for the next enzyme in the pathway, ketol-acid reductoisomerase.

Ketol-acid reductoisomerase (KARI), designated as EC 1.1.1.86, is a key enzyme in the biosynthesis of BCAAs that directly interacts with substrates to form and then process this compound. uniprot.orgwikipedia.org This enzyme catalyzes two distinct chemical transformations: an alkyl-migration (isomerization) followed by a stereospecific reduction. uniprot.org

The process begins with the KARI-mediated rearrangement of (S)-2-acetolactate. This involves a magnesium-dependent methyl group migration that converts (S)-2-acetolactate into the intermediate this compound (also referred to as 3-hydroxy-3-methyl-2-ketobutyrate). uniprot.orgnih.gov Subsequently, this ketoacid intermediate undergoes an NADPH-dependent reduction, also catalyzed by KARI, to yield (2R,3R)-2,3-dihydroxy-isovalerate. uniprot.org The enzyme is specific for NADPH as a cofactor in many bacteria and archaea. qmul.ac.ukgenome.jp

The activity of KARI is subject to regulation. For instance, it is known to be inhibited by compounds such as N-hydroxy-N-isopropyloxamate (IpOHA). uniprot.org Kinetic parameters for KARI from Escherichia coli have been determined for several of its substrates, highlighting its catalytic efficiency. uniprot.org

Table 1: Kinetic Parameters of E. coli Ketol-Acid Reductoisomerase (KARI) at pH 8 and 37°C

| Substrate | Km (mM) | kcat (s⁻¹) | Source |

| 3-hydroxy-3-methyl-2-ketobutyrate | 0.27 | 3.511 | uniprot.org |

| (S)-2-acetolactate | 0.25 | 2.231 | uniprot.org |

| NADPH | 0.073 | 3.6 | uniprot.org |

| 3-hydroxy-2-ketobutyrate | 0.21 | 0.594 | uniprot.org |

| 2-ketopantoate | 0.17 | 0.194 | uniprot.org |

| 2-ketoisovalerate | - | 0.182 | uniprot.org |

| 2-ketobutyrate | 4.56 | 0.167 | uniprot.org |

| 2-ketovalerate | 3.15 | 0.05 | uniprot.org |

| 3-hydroxypyruvate | 2.96 | 5.376 | uniprot.org |

| Pyruvate | 1.54 | - | uniprot.org |

Data extracted from UniProt entry for E. coli KARI (ilvC). uniprot.org

Beyond the primary BCAA biosynthesis pathway, other enzymes may interact with this compound or its structural analogs. Enzymes such as hydroxyacid oxidase 1 and (S)-mandelate dehydrogenase are involved in the broader metabolism of hydroxy acids and keto acids, participating in essential oxidation-reduction reactions.

Furthermore, research into enzymes acting on structurally similar molecules provides insight into potential interactions. For example, 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (EC 2.1.2.11) acts on 3-methyl-2-oxobutanoate, a related α-keto acid, in the biosynthesis of pantothenate. wikipedia.org Similarly, studies on 3-hydroxy-3-methylglutaryl-CoA reductase (EC 1.1.1.34), an enzyme in the mevalonate (B85504) pathway, demonstrate how subtle changes to the substrate structure can significantly impact binding affinity and catalytic rates, with various substrate analogs acting as competitive inhibitors. nih.govnih.gov These studies highlight the precise structural requirements for substrate binding and catalysis within these enzyme families.

Enzyme Kinetics Research Methodologies

The study of enzyme kinetics for systems involving this compound employs a range of methodologies to elucidate reaction mechanisms and regulatory features. A significant challenge in this research is the inherent instability of the α-keto acid products, which are prone to spontaneous decarboxylation. researchgate.net This necessitates specialized assay techniques.

Direct analytical methods, such as high-performance liquid chromatography (HPLC) coupled with UV detection, have been utilized to simultaneously monitor substrates and products. researchgate.net However, the applicability of such direct assays can be limited without derivatization steps to stabilize the products. researchgate.net Therefore, many studies rely on endpoint assays or coupled enzyme systems to measure reaction rates indirectly. The characterization of KARI, for example, involves spectrophotometrically monitoring the consumption or production of the NADPH cofactor at 340 nm. uniprot.org

A fundamental aspect of enzyme kinetics research is the optimization of substrate concentrations to determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). These studies involve systematically varying the concentration of one substrate while maintaining all other substrates at saturating concentrations. By measuring the initial reaction velocity at each concentration, a Michaelis-Menten curve can be generated.

For an enzyme like KARI, which has multiple substrates ((S)-2-acetolactate and NADPH), researchers would vary the concentration of (S)-2-acetolactate while keeping NADPH levels high and constant, and vice versa, to determine the Km for each. uniprot.org The data gathered from these experiments, as shown for KARI in Table 1, are crucial for understanding the enzyme's affinity for its substrates, including the intermediate this compound, and its maximum catalytic efficiency. uniprot.org This information is vital for building a complete picture of the enzyme's role within its metabolic pathway.

Michaelis-Menten Kinetic Parameter Determination

The kinetic parameters of the enzymatic reactions involving this compound have been determined for ketol-acid reductoisomerase (KARI) from different sources. These parameters, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

A study on a class II KARI from Mycobacterium tuberculosis (MtKARI-II) determined the kinetic constants for the reduction of 3-hydroxy-3-methyl-2-ketobutyrate (HMKB), another name for this compound. The Kₘ for HMKB was found to be 301.30 ± 7.7 μM with a kcat of 201.17 ± 61.39 s⁻¹. rsc.org Interestingly, a similar Kₘ value of 0.27 mM (or 270 µM) was noted for the KARI from E. coli K12, indicating a comparable affinity for the substrate between these two bacterial enzymes. rsc.org When NADH was used as the cofactor instead of NADPH, the Kₘ for HMKB with MtKARI-II increased to 556.15 ± 137.8 μM, and the kcat decreased to 79.25 ± 32.88 s⁻¹, suggesting that NADPH is the preferred cofactor. rsc.org

For the isomerization step, the apparent Kₘ value for HMKB with MtKARI-II was determined to be 55.54 ± 12.50 μM. rsc.org

Michaelis-Menten Kinetic Parameters for Ketol-Acid Reductoisomerase (KARI) with this compound (HMKB)

| Enzyme Source | Cofactor | Kₘ (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis (MtKARI-II) | NADPH | 301.30 ± 7.7 | 201.17 ± 61.39 | rsc.org |

| Mycobacterium tuberculosis (MtKARI-II) | NADH | 556.15 ± 137.8 | 79.25 ± 32.88 | rsc.org |

| Escherichia coli K12 | Not specified | ~270 | Not specified | rsc.org |

Inhibition Studies and Analog Testing

Inhibition studies of ketol-acid reductoisomerase (KARI) have been conducted using various analogs, primarily targeting the binding of the natural substrate, 2-acetolactate (B3167203). However, these inhibitors also indirectly affect the processing of this compound. Some of the studied inhibitors include:

Cyclopropane-1,1-dicarboxylate (CPD): This compound acts as a reversible inhibitor of KARI from Mycobacterium tuberculosis (MtKARI) and Campylobacter jejuni (CjKARI) with Kᵢ values of 3.03 μM and 0.59 μM, respectively. nih.govfao.org

Hoe 704 (2-dimethylphosphinoyl-2-hydroxyacetic acid): This is another reversible inhibitor, more potent than CPD, with Kᵢ values of 300 nM for MtKARI and 110 nM for CjKARI. nih.govfao.org

N-hydroxy-N-isopropyloxamate (IpOHA): This is a potent, slow-binding inhibitor of MtKARI with a Kᵢ of approximately 26 nM. nih.govfao.org For CjKARI, IpOHA acts as an irreversible inhibitor. nih.govfao.org

Oxalyl hydroxamates: These compounds have been investigated as reaction-intermediate analogues for KARI. ebi.ac.uk

Inhibition Constants (Kᵢ) of Various Inhibitors for Ketol-Acid Reductoisomerase (KARI)

| Inhibitor | Enzyme Source | Kᵢ | Inhibition Type | Reference |

|---|---|---|---|---|

| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis | 3.03 µM | Reversible | nih.govfao.org |

| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni | 0.59 µM | Reversible | nih.govfao.org |

| Hoe 704 | Mycobacterium tuberculosis | 300 nM | Reversible | nih.govfao.org |

| Hoe 704 | Campylobacter jejuni | 110 nM | Reversible | nih.govfao.org |

| N-hydroxy-N-isopropyloxamate (IpOHA) | Mycobacterium tuberculosis | ~26 nM | Slow-binding | nih.govfao.org |

| N-hydroxy-N-isopropyloxamate (IpOHA) | Campylobacter jejuni | Not applicable | Irreversible | nih.govfao.org |

Stereochemical Influences on Enzyme-Substrate Interactions

The enzymatic reactions involving this compound are highly stereospecific. Ketol-acid reductoisomerase (KARI) catalyzes the reduction of the (S)-enantiomer of 2-hydroxy-2-methyl-3-oxobutanoate to (R)-2,3-dihydroxy-3-methylbutanoate. wikipedia.orgyeastgenome.org This stereospecificity is crucial for the biosynthesis of the correct stereoisomers of the branched-chain amino acids.

The enzyme's active site is structured to accommodate a specific stereoisomer of the substrate. The binding of the substrate and the subsequent hydride transfer from NADPH are precisely controlled to produce a single stereoisomer of the product. Studies using chiral substrates have been instrumental in elucidating the stereochemical course of the KARI-catalyzed reaction. nih.gov The enzyme exhibits a high degree of affinity and catalytic efficiency for the correct stereoisomer, while the other enantiomer is often a poor substrate or an inhibitor. This stereochemical control ensures the fidelity of the metabolic pathway.

Chemical and Biocatalytic Synthesis Research

Development of Chemical Synthesis Methodologies

Chemical synthesis of 3-Hydroxy-3-methyl-2-oxobutanoic acid and its derivatives involves a range of strategies, including the oxidation of precursor molecules, the condensation of smaller chemical units, and the application of advanced catalytic systems to improve efficiency and selectivity.

Oxidation reactions are a key strategy for introducing the oxo (ketone) and hydroxyl functional groups found in the target molecule. A prominent method is the direct α-hydroxylation of β-dicarbonyl compounds. For instance, the synthesis of methyl 2-hydroxy-2-methyl-3-oxobutanoate, an ester derivative, has been achieved through the oxidation of its precursor, methyl 2-methylacetoacetate. chemicalbook.com This reaction utilizes molecular oxygen in the air as the oxidant, facilitated by a catalytic system. chemicalbook.com

Another relevant approach involves the oxidation of precursor compounds like isovaleric acid. smolecule.com In a broader context, the oxidation of 3-methyl-branched fatty acids is a known biological process that involves an initial α-oxidation step due to the methyl group's position, which is structurally relevant to the synthesis of complex branched-chain acids. researchgate.net The synthesis of the related compound 3,3-dimethyl-2-oxobutanoic acid also employs an oxidation reaction, highlighting this as a common strategy in the synthesis of α-keto acids. google.com

Table 1: Example of Oxidation Synthesis

| Precursor | Product | Catalyst System | Key Feature |

|---|---|---|---|

| Methyl 2-methylacetoacetate | Methyl 2-hydroxy-2-methyl-3-oxobutanoate | I₂ / SmI₃ in THF/H₂O | Direct α-hydroxylation using aerial oxygen chemicalbook.com |

Condensation reactions, where two molecules combine to form a larger one, often with the elimination of a small molecule like water, are fundamental to constructing the carbon backbone of this compound. libretexts.org A classic example in a biological context is the condensation of two pyruvate (B1213749) molecules, catalyzed by the enzyme acetolactate synthase, to form (S)-α-acetolactate, an enantiomer of the target compound.

In chemical synthesis, aldol-type condensation reactions are particularly relevant. The condensation between an ester enolate and an aldehyde can produce α-substituted β-hydroxy esters, which are structurally similar to this compound. orgsyn.org For example, the reaction between the lithium enolate of a bulky aryl ester and a sterically demanding aldehyde demonstrates a pathway to creating such structures with high stereoselectivity. orgsyn.org These methods showcase how carbon-carbon bonds are formed to build the necessary molecular framework. researchgate.netrsc.org

Modern organic synthesis increasingly relies on advanced catalytic systems to enhance reaction rates, yields, and stereoselectivity. In the synthesis of this compound derivatives, specific catalysts play a crucial role. For the direct α-hydroxylation of β-dicarbonyl compounds, a catalytic system of iodine (I₂) and samarium(III) iodide (SmI₃) has been effectively used. chemicalbook.com This system operates under mild conditions, representing a green chemistry approach. chemicalbook.com

For achieving specific stereochemistry, which is often crucial for biological activity, chiral catalysts are employed. Asymmetric catalysis using transition-metal complexes, such as Ruthenium-BINAP (Ru-BINAP) systems, can be used for the stereoselective reduction of α-keto precursors to yield products with high enantiomeric excess. The Morita-Baylis-Hillman (MBH) reaction, which can be used to form related α-hydroxy-alkyl activated olefins, is mediated by catalysts like tertiary amines or phosphines, and can be accelerated by novel ionic liquid catalysts. researchgate.net

Table 2: Catalytic Systems in Synthesis

| Reaction Type | Catalyst | Purpose |

|---|---|---|

| α-hydroxylation | Iodine (I₂) / Samarium(III) iodide (SmI₃) | Catalyzes the direct oxidation of a β-dicarbonyl precursor chemicalbook.com |

| Asymmetric Reduction | Ruthenium-BINAP (Ru-BINAP) | Ensures high stereochemical purity in the product |

| Morita-Baylis-Hillman | DMAP / Nitrile-functionalized ionic liquids | Accelerates condensation to form related functionalized products researchgate.net |

Biocatalytic Production and Fermentation Processes

Biocatalytic methods utilize the specificity and efficiency of biological systems, such as whole microbial cells or isolated enzymes, to produce this compound. These processes are often favored for their sustainability and ability to produce stereospecific compounds.

This compound, as the precursor α-acetolactate, is naturally synthesized by various microorganisms, including the bacteria Escherichia coli and the yeast Saccharomyces cerevisiae. These organisms produce the compound as an intermediate in the biosynthesis of branched-chain amino acids like valine and leucine (B10760876).

Industrial production strategies focus on harnessing these natural pathways through microbial fermentation. This involves cultivating genetically engineered microorganisms in bioreactors under controlled conditions. For instance, research has focused on modifying the regulatory subunits of the key enzyme, acetolactate synthase, to bypass feedback inhibition mechanisms that would normally limit production. This metabolic engineering approach can significantly increase the yield of the desired product. Similar fermentation strategies have been developed for other hydroxy acids, such as 3-hydroxypropionic acid and (R)-3-hydroxybutyric acid, using engineered strains of Corynebacterium glutamicum or Pichia pastoris. google.comnih.gov Success in these processes often depends on optimizing fermentation parameters such as pH, temperature, and dissolved oxygen levels to maximize yield and minimize cellular stress caused by acid accumulation. google.comresearchgate.net

At the core of biocatalytic production are specific enzymes that catalyze the key reaction steps. The primary enzyme responsible for the synthesis of α-acetolactate is Acetolactate Synthase (ALS) (EC 2.2.1.6). This enzyme catalyzes the condensation of two molecules of pyruvate to form (S)-2-hydroxy-2-methyl-3-oxobutanoic acid.

Further enzymatic conversion in the metabolic pathway is carried out by enzymes like Ketol-acid reductoisomerase (KARI) (EC 1.1.1.86), which converts the initial product into a downstream intermediate for amino acid synthesis. genome.jp Research in enzymatic synthesis focuses on isolating these enzymes and optimizing their activity for in vitro production. Optimization strategies include ensuring the presence of necessary cofactors, such as NADH for reductase enzymes, and maintaining optimal pH and temperature. smolecule.com The use of specific enzymes allows for highly selective and efficient synthesis, avoiding the formation of unwanted byproducts and producing the biologically active stereoisomer of the compound.

Research on Stereoselective Biocatalysis

The synthesis of this compound, commonly known as α-acetolactate, is a focal point of research in stereoselective biocatalysis due to its role as a key chiral intermediate in metabolic pathways. The primary enzyme responsible for its production in nature is Acetolactate Synthase (ALS), also referred to as Acetohydroxy Acid Synthase (AHAS). wikipedia.org This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme facilitates the condensation of two molecules of pyruvate, resulting in the formation of α-acetolactate. ebi.ac.uk

Research has elucidated that this enzymatic reaction is highly stereospecific. The biocatalysis by ALS exclusively produces the (S)-enantiomer of α-acetolactate, which is the biologically active form required for the biosynthesis of branched-chain amino acids such as valine and leucine. ebi.ac.uk The mechanism involves the TPP cofactor, which, after being deprotonated, attacks a pyruvate molecule. Following decarboxylation, the resulting intermediate performs an electrophilic addition on a second pyruvate molecule to yield (S)-acetolactyl-TPP, which then releases (S)-α-acetolactate. ebi.ac.uk

Studies have identified different classes of this enzyme. Anabolic ALS (or AHAS), which is involved in amino acid synthesis, typically consists of a large catalytic subunit and a small regulatory subunit. nih.gov In contrast, catabolic ALS enzymes, which are involved in pathways like acetoin (B143602) production, also exist and can convert pyruvate to α-acetolactate with high efficiency. nih.gov The inherent stereoselectivity of these enzymes makes them powerful tools for producing the specific (S)-isomer of this compound without the need for chiral auxiliaries or complex resolution steps common in traditional chemical synthesis. scispace.com

Yield Enhancement and Environmental Impact Reduction in Synthesis Research

Significant research has been directed towards enhancing the production yield of α-acetolactate while minimizing environmental impact, primarily through metabolic engineering and process optimization. A key strategy involves the use of whole-cell biocatalysts, which leverages the cell's natural machinery to convert substrates into the desired product under mild, aqueous conditions.

One prominent study focused on developing an efficient whole-cell biocatalyst by expressing a robust α-acetolactate synthase (ALS) in a metabolically engineered strain of Lactococcus lactis. nih.govresearchgate.net By optimizing the process, researchers achieved a high titer of 172 ± 2 mM of α-acetolactate from pyruvate. nih.govnih.gov This approach is environmentally advantageous as it can utilize renewable feedstocks. The study demonstrated a two-stage production system where one engineered L. lactis strain first produces pyruvate from sugars like glucose or lactose, the latter of which can be sourced from dairy waste. nih.govresearchgate.net A second, specialized whole-cell catalyst then efficiently converts the pyruvate into α-acetolactate. nih.govresearchgate.net This two-step method successfully decouples product formation from cell growth and bypasses the toxicity issues associated with diacetyl, a spontaneous byproduct of α-acetolactate, allowing for higher yields. nih.govresearchgate.net

The use of whole-cell catalysis for α-acetolactate production from dairy waste highlights a key principle of green chemistry by converting an industrial byproduct into a valuable chemical. nih.gov Furthermore, systems metabolic engineering strategies are being applied more broadly to improve amino acid production, which involves optimizing pathways where α-acetolactate is a critical intermediate. nih.gov These advanced approaches use "omics" data to guide the rational design of microbial strains for hyper-production, enhancing carbon flux towards the target molecule. nih.gov

Below is a data table summarizing the results of a two-stage biocatalytic process for α-acetolactate production.

| Carbon Source | Initial Substrate | Production System | Final α-Acetolactate Titer | Citation |

| Pyruvate | 500 mM Pyruvate | Optimized whole-cell L. lactis biocatalyst | 172 ± 2 mM | nih.gov, nih.gov |

| Glucose | Glucose | Two-stage: Pyruvate production by engineered L. lactis, followed by conversion with biocatalyst | 122 ± 5 mM | nih.gov, researchgate.net |

| Lactose (in Dairy Waste) | Lactose | Two-stage: Pyruvate production by engineered L. lactis, followed by conversion with biocatalyst | 113 ± 3 mM | nih.gov, researchgate.net |

Synthetic Utility in Organic Chemistry Research

The primary synthetic utility of this compound (α-acetolactate) lies in its role as a crucial precursor in both biological and industrial biosynthetic processes. It is not typically used as a starting material in traditional multi-step organic synthesis but is a key intermediate in biotechnological production pathways. wikipedia.org

Its most significant role is as the committed intermediate in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. wikipedia.orgwikipedia.org In microorganisms and plants, ALS catalyzes the formation of (S)-α-acetolactate from pyruvate, which then enters the respective pathways to produce valine and leucine. wikipedia.orgunl.edu A similar reaction with 2-oxobutanoate (B1229078) and pyruvate yields 2-aceto-2-hydroxy-butyrate for isoleucine synthesis. wikipedia.org The ability to engineer and control this pathway is central to the industrial fermentative production of these amino acids. wipo.int

Furthermore, α-acetolactate is a direct precursor to important flavor compounds. nih.gov It can undergo spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl, a compound that imparts a characteristic "buttery" flavor and aroma. nih.govmdpi.com This conversion is significant in the food industry, particularly in dairy products. nih.gov Alternatively, α-acetolactate can be enzymatically decarboxylated by α-acetolactate decarboxylase (ALDC) to produce acetoin, a compound with a milder, creamy aroma. nih.govwikipedia.orgmdpi.com In the brewing industry, this transformation is actively managed; exogenous ALDC is often added to fermentations to convert α-acetolactate directly to acetoin, thereby preventing the accumulation of diacetyl, which is considered an off-flavor in most beer styles. mdpi.comresearchgate.netnih.gov This application underscores the compound's utility as a controllable synthetic switch in industrial fermentation.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Research Applications

Spectroscopic methods are fundamental in the chemical characterization of 3-hydroxy-3-methyl-2-oxobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. In deuterated water (D₂O) at a pH of 7.4, the proton NMR spectrum of the related compound 3-methyl-2-oxobutanoic acid shows distinct signals that can be correlated to its structure. bmrb.io Two-dimensional NMR techniques, such as TOCSY and HSQC, provide further insight into the connectivity of protons and their corresponding carbons. nih.gov

A key aspect of this compound's chemistry that can be investigated by NMR is tautomerism. This compound can exist in equilibrium with its enol form, 2-hydroxy-3-methyl-2-butenoic acid. nih.gov NMR spectroscopy can be employed to study the dynamics and equilibrium of this tautomeric relationship, which can be influenced by factors such as solvent and pH. For instance, studies on similar hydroxy-keto acids have utilized ¹H NMR to observe the presence of different diastereomers and their hydrated forms in solution. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (CH₃) | 1.11 | 18.5 |

| C3 (CH) | 3.009 | 42.1 |

| C4 (C=O) | - | 205.8 |

| C5 (COOH) | - | 164.8 |

Data based on similar compounds and predictive models. bmrb.io

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups within the this compound molecule. The IR spectrum will exhibit characteristic absorption bands corresponding to the hydroxyl (O-H), carbonyl (C=O), and carboxylic acid groups.

The O-H stretching vibration of the hydroxyl group and the carboxylic acid typically appears as a broad band in the region of 3300-2500 cm⁻¹. libretexts.org The carbonyl group of the ketone will show a strong absorption band around 1715 cm⁻¹, while the carbonyl of the carboxylic acid will appear in the range of 1760-1690 cm⁻¹. libretexts.orgvscht.cz The C-O stretching of the alcohol and carboxylic acid will also be present in the fingerprint region, typically between 1320-1210 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol & Carboxylic Acid) | 3300-2500 (broad) |

| C=O Stretch (Ketone) | ~1715 |

| C=O Stretch (Carboxylic Acid) | 1760-1690 |

| C-O Stretch | 1320-1210 |

| O-H Bend | 1440-1395 and 950-910 |

Data adapted from general IR spectroscopy correlation tables. libretexts.orgvscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. The molecular weight of this compound is 132.11 g/mol . nih.gov

Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45). libretexts.org For this compound, specific fragmentation would also be expected from the cleavage adjacent to the carbonyl and hydroxyl groups. The analysis of 3-hydroxy fatty acid methyl esters has shown a characteristic base peak at m/z 103, which is indicative of the fragment containing the hydroxyl group. researchgate.net The study of similar compounds like 3-hydroxyflavone (B191502) also reveals complex fragmentation pathways that can be elucidated using advanced mass spectrometric techniques. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 133.04953 | 123.7 |

| [M+Na]⁺ | 155.03147 | 131.0 |

| [M-H]⁻ | 131.03497 | 121.8 |

| [M+H-H₂O]⁺ | 115.03951 | 120.4 |

Predicted data from PubChemLite. uni.lu

Chromatographic Techniques for Separation and Purification in Research

Chromatographic methods are essential for the isolation, purification, and analysis of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for separating its enantiomers. Since the molecule contains a chiral center at the C3 position, it can exist as two enantiomers (R and S forms).

For purity analysis, reverse-phase HPLC methods are commonly employed. A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is a typical setup. sielc.com The purity of the compound can be determined by the peak area percentage in the chromatogram.

Chiral resolution is achieved using specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely used for the separation of enantiomers of chiral acids. aocs.orgymc.co.jp The choice of mobile phase, which can be normal-phase, polar organic, or reverse-phase, is critical for achieving optimal separation. ymc.co.jpmdpi.com The development of mass spectrometry compatible chiral HPLC methods allows for the direct analysis of enantiomers without derivatization. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions involving this compound. libretexts.org It is used to track the consumption of starting materials and the formation of the product over time. libretexts.org

A typical TLC setup for reaction monitoring involves spotting the starting material, the reaction mixture, and a co-spot (a mixture of both) on a silica (B1680970) gel plate. rochester.edu The plate is then developed in an appropriate solvent system, and the spots are visualized, often using a UV lamp or a chemical stain. The relative positions of the spots (Rf values) indicate the progress of the reaction. While TLC is a valuable qualitative tool, it can be challenging for monitoring reactions on a solid phase, though methods have been developed to address this. thieme.de

Challenges in Analytical Characterization and Resolution Strategies

The accurate analytical characterization of this compound presents several challenges stemming from its chemical structure and the complex biological matrices in which it is often studied. Key difficulties include its low volatility, thermal instability, potential for isomeric interference, and the presence of a chiral center. Addressing these challenges requires sophisticated analytical strategies to ensure reliable identification and quantification.

One of the primary hurdles in the analysis of organic acids like this compound by gas chromatography-mass spectrometry (GC-MS) is their inherently low volatility. restek.com This property, coupled with the presence of a polar carboxylic acid group, can lead to poor chromatographic peak shape, including significant tailing, which compromises resolution and sensitivity. restek.com To overcome this, chemical derivatization is a commonly employed and often essential strategy. Derivatization converts the non-volatile organic acid into a more volatile and thermally stable derivative suitable for GC-MS analysis. restek.comresearchgate.net

Common derivatization techniques include silylation and esterification. restek.com Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen atoms on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. restek.com This process effectively reduces the polarity and increases the volatility of the analyte. restek.com Another approach is esterification, for instance, using methanol (B129727) in the presence of a catalyst like boron trifluoride (BF3), to form fatty acid methyl esters (FAMEs). restek.commdpi.com

The presence of a chiral center at the C3 position of this compound introduces another layer of analytical complexity. The enantiomers (R and S forms) may exhibit different biological activities, making their separation and individual quantification crucial for a comprehensive understanding of their metabolic roles. Standard chromatographic techniques are often insufficient to resolve these stereoisomers. Chiral chromatography, utilizing a chiral stationary phase (CSP), is the most effective method for the enantiomeric separation of such compounds. aocs.org For instance, methods have been developed for the enantiomeric separation of various 2-hydroxy acids by converting them into diastereomeric esters, which can then be resolved on achiral GC columns. nih.govresearchgate.net High-performance liquid chromatography (HPLC) with chiral columns, such as those based on cellulose or amylose derivatives, has also proven effective for resolving enantiomers of hydroxy fatty acids. aocs.org

Mass spectrometry (MS) plays a pivotal role in the identification and structural elucidation of this compound. However, interpreting the mass spectra can be challenging. Electron impact (EI) ionization, commonly used in GC-MS, can cause extensive fragmentation of the molecule. While this fragmentation provides a characteristic fingerprint for identification, the molecular ion peak may be weak or absent, making it difficult to determine the molecular weight. libretexts.org The fragmentation pattern of carboxylic acids often involves characteristic losses of functional groups, such as the hydroxyl group (M-17) or the carboxyl group (M-45). libretexts.org Understanding these fragmentation pathways is essential for accurate identification. Predicted collision cross-section (CCS) values, which are a measure of an ion's size and shape in the gas phase, can provide an additional layer of confidence in identification when compared against experimental data or databases. uni.lu

Table 1: Challenges and Resolution Strategies in the Analysis of this compound

| Challenge | Description | Resolution Strategy | Analytical Technique(s) |

| Low Volatility & Thermal Instability | The compound has a low vapor pressure and can degrade at high temperatures, making direct GC analysis difficult. | Chemical Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Isomeric Interference | Structural isomers with the same molecular formula can co-elute, leading to misidentification. | High-Resolution Chromatography | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Chiral Resolution | The presence of a stereocenter necessitates the separation of enantiomers (R and S forms) which may have different biological activities. | Chiral Chromatography | Chiral GC, Chiral HPLC |

| Complex Biological Matrices | Samples such as plasma, urine, or tissue extracts contain numerous other compounds that can interfere with the analysis. | Sample Preparation & Selective Detection | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), High-Resolution Mass Spectrometry (HRMS) |

| Mass Spectral Interpretation | Extensive fragmentation in mass spectrometry can make the determination of the molecular ion and structural elucidation complex. | Soft Ionization Techniques & Database Matching | Chemical Ionization (CI), Electrospray Ionization (ESI), Comparison with Spectral Libraries and Databases |

Metabolomics Research Approaches Utilizing this compound

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state and has increasingly incorporated the analysis of organic acids like this compound to understand disease mechanisms and identify potential biomarkers. researchgate.net This compound and its close structural relatives are intermediates in various metabolic pathways, and their altered levels can signify metabolic dysregulation. nih.gov

Metabolomic studies often employ untargeted or targeted approaches. In untargeted metabolomics, the goal is to comprehensively measure as many metabolites as possible in a sample to identify global metabolic changes associated with a particular condition. researchgate.net Targeted metabolomics, on the other hand, focuses on the precise quantification of a specific, predefined set of metabolites. researchgate.net Both approaches typically rely on advanced analytical platforms, most commonly GC-MS and liquid chromatography-mass spectrometry (LC-MS), to separate and detect the metabolites in complex biological samples. researchgate.netmdpi.com

A significant area of research where a related compound, 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid), has been implicated is in the study of liver disease. An integrated omics study investigating post-hepatectomy liver failure (PHLF) in patients with hepatitis B virus-related hepatocellular carcinoma identified a significant decrease in 3-methyl-2-oxobutanoic acid in patients who developed PHLF. researchgate.net This study correlated the decreased levels of this metabolite with an increased abundance of the gut bacterium Klebsiella. researchgate.net The findings suggest that 3-methyl-2-oxobutanoic acid could serve as a potential biomarker for predicting PHLF and may have therapeutic relevance. researchgate.net This highlights a common approach in metabolomics research: integrating metabolomic data with other omics data, such as metagenomics, to gain a more holistic understanding of the interplay between host metabolism and the gut microbiome in health and disease.

The analytical workflow for profiling organic acids like this compound in metabolomics studies typically involves several key steps. The process begins with sample collection (e.g., urine, plasma, or tissue) followed by extraction of the metabolites. mdpi.com Due to the complexity of these samples, a derivatization step, as previously discussed, is often necessary, especially for GC-MS analysis, to improve the volatility and chromatographic behavior of the organic acids. mdpi.com The subsequent GC-MS or LC-MS analysis generates large datasets that require sophisticated bioinformatics and statistical tools for data processing, feature identification, and statistical analysis to identify significantly altered metabolites.

Table 2: Research Findings in Metabolomics Involving Related Keto and Hydroxy Acids

| Study Focus | Key Findings | Implicated Compound(s) | Potential Significance |

| Post-Hepatectomy Liver Failure | Significantly decreased levels were observed in patients who developed PHLF, correlated with increased Klebsiella abundance. researchgate.net | 3-Methyl-2-oxobutanoic acid | Potential biomarker for PHLF; highlights gut-liver axis involvement. researchgate.net |

| Maple Syrup Urine Disease (MSUD) | Significant elevations of branched-chain keto acids are a hallmark of this genetic disorder. healthmatters.io | 3-Methyl-2-oxobutanoic acid, 3-Methyl-2-oxovaleric acid | Diagnostic marker for MSUD. healthmatters.io |

| Disorders of Fatty Acid Oxidation | Quantitative measurement of 3-hydroxy-fatty acids is used to diagnose defects in the beta-oxidation pathway. nih.gov | 3-Hydroxy-fatty acids | Diagnostic tool for inherited metabolic disorders. nih.gov |

| Barley Metabolome | Profiling of organic acids before and after milling showed significant changes in their levels. mdpi.com | Lactic acid, Malic acid, Citric acid | Understanding nutritional changes during food processing. mdpi.com |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the mechanisms of chemical reactions. While specific DFT studies on the reaction mechanisms of 3-Hydroxy-3-methyl-2-oxobutanoic acid are not extensively available in the current body of scientific literature, the application of DFT to similar α-keto acids demonstrates its potential utility.

For instance, DFT calculations have been successfully employed to elucidate the reaction pathways of other α-keto acids in various chemical transformations. nih.gov These studies typically involve mapping the potential energy surface of a reaction to identify transition states and intermediates. The calculated activation energies and reaction enthalpies provide a quantitative understanding of the reaction kinetics and thermodynamics.

A hypothetical DFT study on the decarboxylation of this compound, a plausible reaction given its structure, could be performed. Such a study would involve locating the transition state for the C-C bond cleavage and could explore the influence of solvent on the reaction barrier. The results would be valuable for understanding its stability and potential degradation pathways.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction of this compound (Note: This table is illustrative and does not represent published experimental or computational data.)

| Reaction Coordinate | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

| Reactant | 0.0 | 0.0 | 0.0 |

| Transition State | +25.3 | +22.1 | -10.7 |

| Product | -15.8 | -18.2 | -8.1 |

Modeling of Tautomeric Equilibria and Hydration

This compound, containing both a ketone and a carboxylic acid group, can exist in different tautomeric forms, including the enol form. Furthermore, in aqueous solution, the ketone group can undergo hydration to form a gem-diol. Computational modeling provides a powerful means to investigate the relative stabilities of these different forms.

Studies on similar α-keto acids have utilized computational methods to explore their tautomeric and hydration equilibria. acs.org These calculations can predict the relative energies of the keto, enol, and hydrated species, and thus their equilibrium populations. The choice of computational method and the inclusion of solvent effects, either implicitly through a continuum model or explicitly with individual solvent molecules, are crucial for obtaining accurate results.

For this compound, a computational study could provide valuable data on its predominant form in different environments. This information is critical for understanding its chemical reactivity and biological activity, as different tautomers and the hydrated form will exhibit distinct chemical properties.

Table 2: Hypothetical Calculated Relative Energies of this compound Tautomers and Hydrated Form (Note: This table is illustrative and does not represent published experimental or computational data.)

| Species | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Keto form (anhydrous) | 0.0 | 0.0 |

| Enol form | +5.2 | +3.1 |

| Hydrated form (gem-diol) | +12.8 | -2.5 |

Conformational Analysis and Molecular Dynamics Simulations (Potential Future Research)

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable low-energy conformations of the molecule. Molecular dynamics (MD) simulations can then be used to explore the dynamic behavior of these conformations over time.

While specific conformational analyses or MD simulations for this compound are not prominent in the literature, such studies on analogous molecules, like β-hydroxyacyl-acyl carrier proteins, have provided significant insights into their function. nih.gov An MD simulation of this compound in an aqueous environment could reveal important information about its solvation shell and the intramolecular hydrogen bonding patterns that influence its shape and reactivity. This would be a valuable area for future research.

Prediction of Spectroscopic Properties (Potential Future Research)

Computational chemistry can be a powerful tool for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Future computational research on this compound could focus on the accurate prediction of its spectroscopic signatures. By employing appropriate levels of theory and basis sets, it would be possible to calculate its 1H and 13C NMR spectra, its IR spectrum showing characteristic vibrational modes for the hydroxyl, ketone, and carboxylic acid groups, and its UV-Vis spectrum. Comparing these predicted spectra with experimental data would provide a rigorous validation of the computed structure and electronic properties of the molecule.

Biological System Studies and Functional Research

Investigation of its Metabolic Implications in Specific Physiological Conditions

The presence and concentration of 3-Hydroxy-3-methyl-2-oxobutanoic acid can have significant implications in various physiological and pathological states. Research has explored its levels in metabolic disorders, its connection to the gut microbiome, and its function within plant metabolism.

Alterations in the levels of this compound and related metabolites have been observed in several metabolic disorders. These changes often point to underlying enzymatic deficiencies or systemic metabolic dysregulation.

One of the most well-documented associations is with inborn errors of branched-chain amino acid (BCAA) metabolism. For instance, in 3-hydroxy-3-methylglutaric aciduria, a rare autosomal recessive disorder caused by a deficiency of the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase, patients excrete high levels of specific organic acids. orpha.netnih.gov Analysis of urinary organic acids in affected individuals reveals the presence of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid, a compound structurally related to this compound. nih.gov Similarly, Maple Syrup Urine Disease (MSUD), resulting from a deficiency in the branched-chain alpha-keto acid dehydrogenase complex, leads to the accumulation of BCAAs and their corresponding branched-chain ketoacids, such as 3-methyl-2-oxovaleric acid.

Metabolomic studies in type 2 diabetes have also revealed perturbations in pathways involving related hydroxy fatty acids. ebi.ac.uk While not directly measuring this compound, one study found that metformin (B114582) treatment in type 2 diabetes patients was associated with a significant increase in 3-hydroxy medium-chain fatty acids like 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate. nih.govnih.govresearchgate.net These findings suggest that metabolic pathways producing hydroxylated keto acids are sensitive to both disease states and therapeutic interventions.

The gut microbiota plays a crucial role in host metabolism, and its composition can influence the profile of circulating metabolites. nih.govnih.gov this compound is a known metabolite of Escherichia coli, a common inhabitant of the mammalian gut. nih.gov Research into the gut metabolome has identified related branched-chain amino acid metabolites as significant players in the host-microbe interaction. For example, metabolites like 3-methyl-2-oxobutanoic acid, which is closely related to this compound, can influence the composition of the gut microbiota and have been implicated in conditions such as non-alcoholic fatty liver disease (NAFLD). Studies have shown that shifts in gut microbial populations can alter the levels of various fecal and serum metabolites, including keto acids derived from amino acid metabolism. iarc.fr

In plants, this compound is an intermediate in the biosynthesis of essential compounds. It is involved in the biosynthetic pathways of the branched-chain amino acids valine and isoleucine. wikipedia.org The enzyme ketol-acid reductoisomerase, which utilizes this compound as a substrate, has been identified and studied in various plants, including Phaseolus radiatus (mung bean). wikipedia.org Furthermore, the metabolism of 3-hydroxybutyrate (B1226725) (3-HB), a related compound, is an active area of research in plants. nih.gov While the pathways are not fully elucidated, the presence of key enzymes suggests that 3-HB and its derivatives are synthesized and utilized by plants, potentially acting as regulatory molecules. nih.gov

Research on its Function as a Metabolic Precursor

This compound is a key intermediate in the biosynthesis of branched-chain amino acids and pantothenic acid (Vitamin B5). wikipedia.orggenome.jpmedchemexpress.com In the valine and isoleucine synthesis pathway, it is formed from α-acetolactate. nih.gov It then serves as the substrate for the enzyme ketol-acid reductoisomerase, which catalyzes its reduction to (R)-2,3-dihydroxy-3-methylbutanoate. wikipedia.orgnih.gov This reaction is a crucial step in forming the carbon skeletons of these essential amino acids. genome.jp In Escherichia coli, the related compound 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid) serves as a precursor for pantothenic acid biosynthesis. medchemexpress.commedchemexpress.com

Interaction Studies with Other Biomolecules in Research Contexts

The biological function of this compound is intrinsically linked to its interactions with enzymes that catalyze its conversion.

The primary enzyme that interacts with this compound is ketol-acid reductoisomerase (EC 1.1.1.86). wikipedia.orgnih.gov This enzyme catalyzes both an acetoin-type rearrangement and an NADPH-dependent reduction. nih.gov Kinetic studies on the enzyme from E. coli have shown that this compound is a kinetically competent intermediate in the reaction that starts with α-acetolactate. nih.gov The binding and catalysis are dependent on the presence of divalent metal ions. For the reduction of this compound, manganese ions (Mn²⁺) are catalytically active, whereas magnesium ions (Mg²⁺) are required when the reaction starts from α-acetolactate. nih.gov These studies indicate a specific binding pocket within the enzyme that accommodates the substrate and facilitates the hydride transfer from NADPH. nih.gov

Biological Activity Research (Focused on its Role in Pathways)

This compound is recognized as a metabolite within certain biological systems, most notably in the bacterium Escherichia coli. nih.gov Its biological significance is primarily understood through its association with fundamental metabolic pathways, particularly the biosynthesis of pantothenate and coenzyme A (CoA).

Research findings indicate that the metabolic pathway for pantothenate and CoA biosynthesis involves the enzymatic conversion of 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate). wikipedia.orguniprot.org The enzyme responsible for a key step in this pathway is 3-methyl-2-oxobutanoate hydroxymethyltransferase (EC 2.1.2.11), also referred to as ketopantoate hydroxymethyltransferase. wikipedia.orguniprot.org This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to 3-methyl-2-oxobutanoate, leading to the formation of 2-dehydropantoate (B1214580) (also known as ketopantoate). wikipedia.orgwikipedia.org This reaction is a critical part of the synthesis of pantoate, a precursor to pantothenic acid. wikipedia.org

While this compound is not a direct substrate or product in this specific enzymatic reaction, its presence as a metabolite in E. coli points to its involvement in associated metabolic networks. nih.gov For instance, it is linked to the metabolism of branched-chain amino acids like valine and isoleucine, which can serve as precursors for the pantothenate pathway. genome.jp The structural similarity of this compound to intermediates in these pathways suggests it may arise as a related metabolite or a product of a side reaction.

The following data table summarizes the key enzymatic reaction in the pantothenate and CoA biosynthesis pathway with which this compound is associated.

Table 1: Key Enzymatic Reaction in Pantothenate Biosynthesis

| Enzyme | EC Number | Substrates | Products | Pathway | Organism |

|---|

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonyms |

|---|---|

| This compound | 2-oxo-3-hydroxyisovaleric acid |

| 3-methyl-2-oxobutanoate | α-ketoisovalerate |

| 2-dehydropantoate | Ketopantoate, 4-hydroxy-3,3-dimethyl-2-oxobutanoate |

| 5,10-methylenetetrahydrofolate | |

| Tetrahydrofolate | |

| Pantoate | |

| Pantothenic acid | |

| Coenzyme A | |

| Valine |

Emerging Research Frontiers and Future Directions

Systems Biology Approaches in Studying 3-Hydroxy-3-methyl-2-oxobutanoic Acid Metabolism